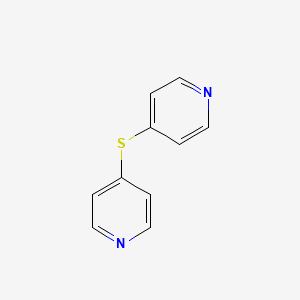

4,4'-Dipyridyl sulfide

CAS No.: 37968-97-1

Cat. No.: VC2319445

Molecular Formula: C10H8N2S

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37968-97-1 |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | 4-pyridin-4-ylsulfanylpyridine |

| Standard InChI | InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H |

| Standard InChI Key | XGJOFCCBFCHEHK-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1SC2=CC=NC=C2 |

| Canonical SMILES | C1=CN=CC=C1SC2=CC=NC=C2 |

Introduction

Chemical Properties and Structure

4,4'-Dipyridyl sulfide exhibits a range of physical and chemical properties that influence its behavior in various chemical environments. The compound typically appears as a white to gray-brown crystalline powder or crystal . Its physical state and appearance make it suitable for various laboratory applications and synthesis procedures.

Physical Properties

The physical properties of 4,4'-dipyridyl sulfide are summarized in the table below:

Structural Characteristics

The most distinctive structural characteristic of 4,4'-dipyridyl sulfide is its non-rigid backbone featuring a "magic angle" (C-S-C) bent around the sulfur atom . This structural feature provides the molecule with special adaptability for coordination requirements, allowing it to adjust its conformation based on the coordination environment . The molecule consists of two pyridine rings connected by a sulfur atom at the para positions (4,4'), creating a structure with two potential coordination sites via the nitrogen atoms on each pyridine ring .

This structural arrangement allows 4,4'-dipyridyl sulfide to function as a μ2-bridging ligand, linking adjacent metal centers to form diverse coordination networks and supramolecular assemblies . The flexibility around the sulfur atom enables the molecule to adopt various conformations, making it suitable for the construction of complex coordination architectures with unique properties.

Synthesis Methods

Several methods have been reported for the synthesis of 4,4'-dipyridyl sulfide, with different approaches yielding the compound with varying efficiency and purity.

Synthesis from 4-Mercaptopyridine

One documented synthetic route involves the reaction of 4-mercaptopyridine with diphenyl chlorophosphate in the presence of catalysts . The synthesis proceeds through the following steps:

-

Esterification of an alcohol with diphenyl chlorophosphate in the presence of 4-(dimethylamino)pyridine and triethylamine in dichloromethane at -60°C

-

Treatment with triethylsilyl chloride to give a 2-chloride intermediate

-

Reaction with 4-mercaptopyridine and triethylamine in acetonitrile at -20°C

-

Purification by chromatography using toluene-ethyl acetate (1:2) as the eluent

This method has been reported to yield 4,4'-dipyridyl sulfide with approximately 71.6% efficiency . The synthesis conditions require careful temperature control and inert atmosphere to achieve optimal results.

Raw Materials for Synthesis

Several raw materials have been identified for the synthesis of 4,4'-dipyridyl sulfide, including:

-

4-Mercaptopyridine

-

Diphenyl phosphate

-

Cyclic octaatomic sulfur

-

Pyridine-4(1H)-thione

The selection of specific raw materials and synthetic methods depends on the desired purity, scale, and efficiency of the synthesis process.

Applications in Coordination Chemistry

4,4'-Dipyridyl sulfide has gained significant attention in coordination chemistry due to its unique structural features and coordination capabilities.

Metal Coordination

The compound serves as an effective ligand in coordination chemistry, particularly in the formation of metal complexes and coordination polymers . The nitrogen atoms in the pyridine rings provide coordination sites for metal ions, allowing the formation of various coordination geometries and extended structures . This has led to the development of numerous coordination compounds with diverse structural features and properties.

Formation of Helical Structures

Research has demonstrated that 4,4'-dipyridyl sulfide can function as a μ2-bridging ligand, linking adjacent metal centers to form one-dimensional helical structures . For instance, in nickel(II) complexes, half of the 4,4'-dipyridyl sulfide ligands act as bridging ligands that connect adjacent Ni(II) centers, resulting in the formation of helical structures along specific crystallographic axes . These helical arrangements contribute to the unique properties of the resulting coordination compounds.

Crystal Structure and Bonding Properties

The crystal structure of 4,4'-dipyridyl sulfide, both alone and in combination with other compounds, provides valuable insights into its bonding properties and supramolecular behavior.

Hydrogen Bonding Capabilities

When combined with carboxylic acids such as 5-tert-butyl-benzene-1,3-dicarboxylic acid, 4,4'-dipyridyl sulfide participates in intermolecular hydrogen bonding networks . The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, interacting with carboxylic acid groups to form strong hydrogen bonds with distances of approximately 2.676 and 2.690 Å and O-H-N angles of 170.6° and 177.5° . These hydrogen bonding interactions contribute to the formation of supramolecular assemblies with distinct structural features.

Crystal Structure Parameters

The crystal structure of 4,4'-dipyridyl sulfide in combination with 5-tert-butyl-benzene-1,3-dicarboxylic acid has been reported with the following parameters:

-

Crystal system: Monoclinic

-

Space group: P121/n1 (no. 14)

-

Unit cell parameters: a = 6.8652(8) Å, b = 27.424(3) Å, c = 11.450(1) Å

-

β = 96.397(2)°

-

Unit cell volume: V = 2142.4 ų

These crystallographic data provide essential information for understanding the packing arrangements and intermolecular interactions in solid-state structures containing 4,4'-dipyridyl sulfide.

Research Applications and Findings

4,4'-Dipyridyl sulfide has been utilized in various research applications, particularly in the field of supramolecular chemistry and materials science.

Supramolecular Coordination Polymers

The design and synthesis of supramolecular coordination polymeric networks have been a field of rapid growth due to their special physical properties and potential applications in functional materials . 4,4'-Dipyridyl sulfide, with its unique coordination capabilities, has contributed significantly to this area of research.

Unlike the extensive work on ligands containing O or N donors, there have been fewer reports of studies based on organothiolate ligands like 4,4'-dipyridyl sulfide . This compound, along with other organothiolate ligands such as thiolatopyridine and thiolatocarboxylate, has been explored to construct structures with luminescent or magnetic properties .

One-Dimensional Helical Structures

Research has demonstrated that 4,4'-dipyridyl sulfide can facilitate the formation of one-dimensional helical structures in coordination with metal ions like nickel(II) . These helical arrangements contribute to the unique properties of the resulting materials, potentially offering applications in areas such as catalysis, gas storage, and separation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume